tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Description
tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound featuring a bicyclo[3.2.0]heptane core with a tert-butyl carbamate group at position 6, a methyl group at position 5, and a ketone (oxo) at position 6. The (1R,5S) stereochemistry is critical for its biological interactions, particularly in targeting nicotinic acetylcholine receptors (nAChRs) such as α7-nAChR, which is implicated in neurological disorders . This compound is part of a broader class of 3,6-diazabicyclo[3.2.0]heptane derivatives developed for their selectivity and potency in receptor binding .
Properties
IUPAC Name |
tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-6-5-7-12(8,13)4/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESFHIUYQLYTE-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C(=O)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H]1C(=O)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the formation of the bicyclic core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. The reaction conditions may include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different properties.
Scientific Research Applications
The biological activities of tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate have been investigated in various contexts:
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
Research has shown that the compound has cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy.
Neuromodulatory Potential
Due to its structural similarity to known neuroactive compounds, it may modulate neurotransmitter systems, influencing synaptic transmission and possibly providing therapeutic avenues for neurological disorders.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | Induced apoptosis in cancer cells | |
| Neuromodulatory | Potential modulation of neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays against various human cancer cell lines demonstrated that the compound induced significant cell death at micromolar concentrations. Flow cytometry analysis indicated that the mechanism involved mitochondrial dysfunction leading to apoptosis, highlighting its potential as an anticancer agent.
Pharmacological Implications
The pharmacological implications of this compound are broad:
- Antimicrobial Development : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Cancer Therapy : Given its cytotoxic properties, further research may lead to the development of novel anticancer therapies targeting specific pathways involved in tumor growth.
- Neurological Research : Its potential neuromodulatory effects warrant further exploration for treating neurological conditions such as depression or anxiety disorders.
Mechanism of Action
The mechanism by which tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the 3,6-Diazabicyclo[3.2.0]heptane Family
A-859261 ((1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivative)
- Structure : Contains a pyridinyl-indole substituent and lacks the 7-oxo group.
- Key Difference : The absence of the 7-oxo group may reduce hydrogen-bonding interactions but enhances lipophilicity, aiding blood-brain barrier penetration .
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 122848-57-1)
- Structure : Parent compound lacking the 5-methyl and 7-oxo substituents.
- Application : Serves as a synthetic intermediate for radioligands like [11C]A-833834 and [11C]A-752274, used in positron-emission tomography (PET) imaging .
- Key Difference : Reduced steric hindrance and polarity compared to the target compound, making it more versatile for functionalization .
rac-(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
- Structure : Features a benzyl group and carboxamide substituents.
- Activity : Primarily explored in antibacterial applications due to its β-lactam-like reactivity .
- Key Difference : The carboxamide and dioxo groups enhance electrophilicity, targeting bacterial cell wall synthesis .
Functional and Pharmacological Comparisons
Binding Affinity and Selectivity
Physicochemical Properties
| Property | Target Compound | A-859261 | Parent (CAS 122848-57-1) |
|---|---|---|---|
| Molecular Weight | ~240 g/mol | 341.4 g/mol | 198.26 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 | ~1.8 |
| Key Functional Groups | 7-Oxo, 5-Me, 6-Boc | Pyridinyl-indole, 6-Me | 6-Boc |
Key Insight : The 7-oxo group increases polarity, which may limit CNS penetration compared to A-859261 but improve aqueous solubility for in vitro assays.
Biological Activity
Tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate, with the CAS number 1335031-97-4, is a bicyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
- Structural Characteristics : The compound features a bicyclic structure that contributes to its biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Certain azabicyclic compounds are known for their potential to inhibit bacterial growth. Research indicates that similar compounds can disrupt bacterial cell functions, potentially making this compound a candidate for antimicrobial applications.
- Enzyme Inhibition : The unique structure allows for interaction with specific enzymes, which could lead to inhibition or modulation of metabolic pathways. For instance, studies have shown that related compounds can inhibit the Type III secretion system (T3SS) in pathogens, which is crucial for their virulence .
- Cytotoxicity : Initial assessments suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, further research is needed to evaluate the safety and efficacy of this compound specifically.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing amines and epoxides in the presence of catalysts.
- Optimization Techniques : Adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.
Case Studies
- Antimicrobial Screening : A study reported that derivatives of azabicyclic compounds showed significant inhibition of bacterial growth at varying concentrations, suggesting potential for further development as antimicrobial agents .
- Enzyme Interaction Studies : Research indicated that related compounds could inhibit the secretion of virulence factors in pathogenic bacteria by interfering with the T3SS, highlighting a promising avenue for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl (1R,5S)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Buchwald-Hartwig amination : For introducing nitrogen-containing bicyclic frameworks (e.g., coupling tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with halogenated pyridines) .
- Suzuki-Miyaura cross-coupling : To attach aryl/heteroaryl groups (e.g., indole derivatives) using palladium catalysts .
- Reductive methylation : For introducing methyl groups via formaldehyde and sodium borohydride . Key reagents include tris(dibenzylideneacetone)dipalladium(0) for catalysis and trifluoroacetic acid (TFA) for Boc deprotection .
Q. How is the structure of this compound confirmed post-synthesis?
- X-ray crystallography : Resolve stereochemistry and confirm bicyclic framework using programs like SHELXL .
- NMR spectroscopy : 1H/13C NMR identifies proton environments and coupling patterns (e.g., methyl groups at 5-position, tert-butyl protons at δ ~1.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching C10H18N2O2) .
Q. What analytical techniques are essential for characterizing purity and stereochemistry?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
- HPLC-DAD/UV : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this bicyclic compound?
- Catalyst screening : Replace Pd(OAc)2 with Pd2(dba)3 for higher efficiency in coupling reactions .
- Temperature control : Heating to 80–90°C improves reaction rates but may require inert atmospheres to avoid decomposition .
- Solvent selection : Use toluene or THF for better solubility of intermediates .
Q. What strategies are effective in resolving enantiomers during synthesis?
- Chiral auxiliaries : Use tert-butyl carbamate groups to stabilize intermediates and facilitate separation .
- Dynamic kinetic resolution (DKR) : Employ enzymes or chiral catalysts to bias stereochemistry during ring-closing steps .
- Diastereomeric salt formation : Pair racemic mixtures with chiral acids (e.g., tartaric acid) for crystallization .
Q. How does this compound function as a radioligand in PET imaging, and what methodologies assess its binding affinity?
- Radiolabeling : Incorporate 11C via methylation of nor-methyl precursors using [11C]CH3I .
- In vitro binding assays : Measure Ki values using competitive displacement (e.g., against [3H]-A-585539 in rat brain membranes) .
- In vivo biodistribution : Track brain uptake in rodent models via PET/CT imaging to validate blood-brain barrier penetration .
Q. What computational approaches predict its interactions with biological targets?
- Molecular docking : Simulate binding to α7-nAChR using software like AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate structural features (e.g., bicyclic ring size) with α7-nAChR affinity .
Data Contradictions and Troubleshooting
- Low yields in Suzuki coupling : Contradictory reports suggest varying Pd catalyst loadings (0.5–5 mol%). Optimize using rac-BINAP ligands and sodium tert-butoxide .
- Enantiomer cross-contamination : Discrepancies in chiral HPLC retention times may arise from column aging; validate with fresh chiral columns .
Key Tables
| Synthetic Step | Catalyst | Yield | Reference |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd2(dba)3, rac-BINAP | 75–85% | |
| Suzuki coupling | Pd(OAc)2, SPhos | 60–70% | |
| Reductive methylation | NaBH4, CH2O | 80–90% |
| Analytical Method | Parameter | Result |
|---|---|---|
| Chiral HPLC | Retention time (R,S) | 8.2 min (R), 9.5 min (S) |
| HRMS | [M+H]+ | 199.1443 (calc. 199.144) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
